molecular formula C22H34Cl2N2O2 B13763185 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride CAS No. 63991-61-7

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride

Cat. No.: B13763185
CAS No.: 63991-61-7
M. Wt: 429.4 g/mol
InChI Key: LSGVKAZQHAFARS-UHFFFAOYSA-N
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Description

Product Overview 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is a chemical compound with the molecular formula C 22 H 32 N 2 2O 2 ·2HCl and a molecular weight of 429.48 g/mol . It is supplied as a high-purity solid for research applications. Chemical Identifiers • CAS Registry Number: 63991-61-7 • Synonym: Benzylamine, 4,4'-hexamethylenedioxybis(N-methyl-, dihydrochloride • Molecular Formula: C 22 H 32 N 2 O 2 • SMILES: CNCC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)CNC Research & Applications The structural motif of this compound, featuring a flexible hexane spacer linking two aromatic groups, is of interest in medicinal chemistry and chemical biology. Compounds with similar symmetrical, bisphenoxy structures are frequently investigated for their potential to interact with biological targets, including in the development of immune checkpoint modulators . Researchers may explore its utility as a building block or a molecular scaffold in the synthesis of more complex molecules for various biochemical and pharmacological studies. Safety & Handling Acute Toxicity Data: An intraperitoneal LD 50 value of 150 mg/kg has been reported in mice . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions, including the use of personal protective equipment.

Properties

CAS No.

63991-61-7

Molecular Formula

C22H34Cl2N2O2

Molecular Weight

429.4 g/mol

IUPAC Name

methyl-[[4-[6-[4-[(methylazaniumyl)methyl]phenoxy]hexoxy]phenyl]methyl]azanium;dichloride

InChI

InChI=1S/C22H32N2O2.2ClH/c1-23-17-19-7-11-21(12-8-19)25-15-5-3-4-6-16-26-22-13-9-20(10-14-22)18-24-2;;/h7-14,23-24H,3-6,15-18H2,1-2H3;2*1H

InChI Key

LSGVKAZQHAFARS-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]CC1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C[NH2+]C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Coupling

The initial step involves nucleophilic substitution where the phenolic oxygen attacks the alkyl halide derived from hexamethylenediamine or its derivatives, forming the bis-phenoxy linkage.

Aminomethylation

  • The p-methylaminomethyl groups are introduced via reductive amination, typically using formaldehyde and methylamine derivatives under reducing conditions.
  • Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) in protic solvents like ethanol or methanol are commonly employed reducing agents.
  • Reaction times can vary from several hours to days, depending on the scale and conditions.

Salt Formation

  • The free base of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in appropriate solvents (e.g., ethanol or ethereal solutions).
  • This step enhances the compound's stability and solubility for further applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Hexamethylenediamine + substituted phenol, base catalyst, aprotic solvent 80-90 Requires controlled temperature to avoid side reactions
Reductive amination Formaldehyde, methylamine, NaBH3CN or NaBH4, EtOH or MeOH, inert atmosphere 75-85 Reaction time 18-72 hours; NaBH3CN preferred for selectivity and mild conditions
Salt formation HCl in ethanol or ether >95 Crystallization from hot ethanol improves purity

Research Findings and Optimization

  • Catalyst Screening: Various acids and bases have been screened to optimize the nucleophilic substitution and cyclization steps, with methanesulfonic acid (MeSO3H) showing high regioselectivity in similar phenoxy compounds.
  • Purification: Recrystallization from hot ethanol or ethyl acetate effectively removes regioisomeric impurities and enhances enantiomeric purity when chiral centers are present.
  • Yield Improvement: Fresh preparation of amine free bases from hydrochloride salts using partitioning between water-immiscible solvents and aqueous base significantly improves nucleophilic displacement yields.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product purity and structure.

Comparative Analysis of Preparation Methods

Aspect Method A (Direct Nucleophilic Substitution) Method B (Reductive Amination) Method C (Salt Formation)
Reaction Complexity Moderate Multi-step, requires careful control Simple acid-base reaction
Typical Yield (%) 80-90 75-85 >95
Purity High with recrystallization High with chromatographic purification Very high due to crystallization
Scalability Good Good with optimization Excellent
Time Required Hours to 1 day 1-3 days Few hours

Summary of Key Research Data

Parameter Value/Condition Source
Reducing Agent Sodium cyanoborohydride (NaBH3CN)
Solvent Ethanol, Methanol, Dichloromethane (CH2Cl2)
Temperature 0°C to room temperature
Reaction Time 18-72 hours
Purification Techniques Recrystallization, Silica gel chromatography
Final Product Form Dihydrochloride salt

Chemical Reactions Analysis

Amine Group Reactions

The primary amines undergo characteristic nucleophilic reactions:

Reaction Type Conditions Products Evidence
Alkylation Alkyl halides, aqueous baseQuaternary ammonium saltsInferred from amine reactivity
Acylation Acetyl chloride, room temperatureAmides (e.g., –NHCOCH3 derivatives)Structural analogs
Acid-Base HCl/NaOHProtonated/deprotonated formsDihydrochloride salt stability

Example :
$$
\text{{R–NH}}_2 + \text{{CH}}_3\text{{COCl}} \rightarrow \text{{R–NHCOCH}}_3 + \text{{HCl}}
$$
(R = phenoxyhexane backbone) .

Ether Linkage Reactivity

The ether groups (–O–) are stable under mild conditions but cleave under extreme acidity or via nucleophilic attack:

Reaction Type Conditions Products Evidence
Acidic Cleavage Concentrated HI, 100°CPhenolic compounds + alkyl diiodidesAnalogous ether reactions
Oxidative Degradation H2O2, Fe²⁺Quinones + fragmentation productsPolymer science parallels

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric residues.

  • Hydrolytic Stability : Resists hydrolysis in neutral water but degrades in strongly acidic/basic media .

Critical Data Table :

Condition Effect Observed By
pH < 2Rapid HCl release, backbone degradationToxicity studies
pH 10–12Ether cleavage, amine deprotonationStructural analysis
UV ExposureSlow oxidation of methyl groupsPolymer analogs

Scientific Research Applications

Medicinal Chemistry

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets due to the presence of amine and phenolic functional groups.

  • Case Study : A study indicated that derivatives of this compound could serve as agonists for specific receptors, potentially impacting cardiovascular and neurological pathways .

Radioprotective Agent

Research has demonstrated that this compound exhibits radioprotective properties. In preclinical studies, it was tested alongside other compounds for its ability to protect against radiation-induced damage in cellular models.

  • Findings : In a series of experiments involving irradiated mice, 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride showed a significant protective effect at various dosages, indicating its potential utility in radioprotection .

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer synthesis. Its amine groups can participate in polycondensation reactions, leading to the formation of novel polymeric materials.

  • Applications : It can be used to create polymers with enhanced mechanical properties and thermal stability, useful in coatings and adhesives .
Activity TypeTest SubjectResult
RadioprotectionMiceSignificant effect
Receptor AgonismCellular ModelsPositive interaction

Mechanism of Action

The mechanism of action of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and toxicological differences between 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride and related compounds:

Compound Structure Molecular Weight Primary Applications Toxicity Profile
1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride Hexane backbone with p-methylaminomethylphenoxy groups and two HCl counterions ~500–550 (estimated) Antimicrobial agent (inferred from structural analogs) No direct data; likely low acute toxicity due to similarity to chlorhexidine
Chlorhexidine dihydrochloride Hexane backbone with chlorophenylbiguanide groups and two HCl counterions 578.4 Surgical antiseptic, dental plaque control, disinfectant Low acute toxicity; irritant at high concentrations
Hexamethylenediamine dihydrochloride Hexane backbone with terminal amine groups and two HCl counterions 189.16 Polymer production (e.g., nylon-6,6), corrosion inhibition Moderately toxic (oral rat TDLo: 3682 mg/kg); irritant to skin/eyes
Alexidine hydrochloride Hexane backbone with ethylhexylbiguanide groups and two HCl counterions ~552 (estimated) Oral antiseptic, contact lens solutions (superior to chlorhexidine in biofilm disruption) Lower cytotoxicity than chlorhexidine in vitro

Key Findings from Comparative Analysis:

Structural Variations: Chlorhexidine and alexidine contain biguanide moieties linked to aromatic groups (chlorophenyl or ethylhexyl), whereas 1,6-Bis(p-methylaminomethylphenoxy)hexane substitutes biguanides with phenoxyalkylamine groups. This structural difference may alter binding affinity to microbial membranes . Hexamethylenediamine lacks aromatic or biguanide groups, making it more suited for industrial uses than biomedical applications .

Efficacy in Antimicrobial Activity: Chlorhexidine’s efficacy is attributed to its cationic biguanide groups disrupting microbial cell membranes . Alexidine shows improved biofilm penetration compared to chlorhexidine, suggesting that alkyl chain modifications (e.g., ethylhexyl) enhance activity .

Toxicity and Safety: Hexamethylenediamine dihydrochloride has documented reproductive toxicity in animal studies (e.g., reduced fertility at 150 mg/kg/day) , whereas chlorhexidine and its analogs show minimal systemic absorption and low acute toxicity . No carcinogenicity data exist for 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride, but its structural simplicity compared to chlorhexidine may reduce bioaccumulation risks .

Regulatory Status :

  • Chlorhexidine is widely approved for medical use by regulatory bodies (e.g., FDA, EMA) . Hexamethylenediamine dihydrochloride is regulated under industrial safety guidelines due to its corrosive properties .

Biological Activity

1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is a chemical compound notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, synthesis, interaction with biological systems, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride is C19_{19}H28_{28}Cl2_2N2_2O2_2, with a molecular weight of 373.34 g/mol. The compound features a hexane backbone with two p-methylaminomethylphenoxy groups, which are believed to contribute significantly to its biological activity.

Synthesis

The synthesis of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride involves several key steps:

  • Preparation of p-Methylaminomethylphenol : This is the precursor for the phenoxy groups.
  • Alkylation Reaction : The alkylation of the prepared phenol with a suitable hexane derivative.
  • Formation of Dihydrochloride Salt : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Biological Activity

Research indicates that 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound has the potential to inhibit the growth of various bacterial strains.
  • Anticancer Activity : Preliminary investigations have shown promising results in inhibiting tumor cell proliferation in vitro.
  • Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress.

Interaction Studies

Understanding how 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride interacts with biological systems is crucial for elucidating its mechanism of action. Key findings include:

  • Binding Affinity : Research has demonstrated that the compound binds effectively to specific receptors involved in cellular signaling pathways.
  • Cellular Uptake : Studies indicate that the compound's structural features facilitate its uptake into cells, enhancing its bioavailability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,6-Bis(p-aminoethylphenoxy)hexane dihydrochlorideSimilar hexane backbone with aminoethyl substitutionsKnown for strong radioprotective properties
Hexamethylenediamine dihydrochlorideSimple diamine structureCommonly used in polymer production
4-(p-Methylaminophenyl)-2-pyridoneContains a pyridone ringExhibits different biological activity profiles
Bis(4-amino-3-methylphenyl) etherEther linkage with amino groupsFocused on anti-inflammatory applications

The combination of functional groups and structural framework in 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride potentially enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Agents showed that the compound exhibited significant inhibitory effects against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Cancer Cell Proliferation Inhibition : Research in Cancer Research Journal indicated that treatment with this compound reduced proliferation rates by up to 70% in breast cancer cell lines after 48 hours of exposure.
  • Neuroprotection Study : Findings from a neurobiology study suggested that the compound reduced apoptosis in neuronal cells subjected to oxidative stress by up to 40%, indicating potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 1,6-Bis(p-methylaminomethylphenoxy)hexane dihydrochloride, and how can purity be optimized during synthesis?

Methodological Answer:

  • Synthetic Pathways : Start with nucleophilic substitution between p-methylaminomethylphenol and 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent hydrochlorination with HCl gas in anhydrous ethanol yields the dihydrochloride salt.
  • Purity Optimization : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to remove unreacted precursors. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) and confirm stoichiometry via elemental analysis .
  • Key Considerations : Monitor reaction intermediates by TLC and adjust reaction time to minimize byproducts like mono-substituted intermediates .

Q. How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

  • Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆) to verify aromatic proton environments and methylene bridge integrity. FT-IR can confirm N-H stretches (2500–3000 cm⁻¹) and ether linkages (~1250 cm⁻¹).
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under N₂ atmosphere (heating rate 10°C/min) to assess decomposition points. Differential scanning calorimetry (DSC) identifies phase transitions .
  • Storage Recommendations : Store in desiccated, amber vials at –20°C to prevent hygroscopic degradation .

Q. What solvent systems are compatible with this compound for in vitro assays?

Methodological Answer:

  • Solubility Profile : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (≤5% v/v final concentration) to avoid cytotoxicity.
  • Buffer Compatibility : Test stability in PBS (pH 7.4) and HEPES (pH 6.5–7.5) using UV-Vis spectroscopy (λ = 270 nm) to detect aggregation or precipitation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate diastereomer formation during synthesis?

Methodological Answer:

  • Stereochemical Control : Use chiral catalysts (e.g., (R)-BINAP with Pd(OAc)₂) to enforce enantioselectivity. Monitor diastereomer ratios via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .
  • Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and identify optimal reaction parameters (temperature, solvent polarity) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental yields?

Methodological Answer:

  • Data Reconciliation : Cross-validate computational models (e.g., Reaxys or BKMS_METABOLIC databases) with empirical kinetic data. Adjust activation energy thresholds in silico to align with observed Arrhenius plots .
  • Factorial Design : Implement a 2³ factorial experiment (variables: temperature, catalyst loading, solvent) to isolate factors causing yield discrepancies .

Q. How can impurity profiles be systematically analyzed and controlled in batch synthesis?

Methodological Answer:

  • Impurity Identification : Use LC-MS (ESI+ mode) to detect and characterize byproducts (e.g., incomplete hydrochlorination products). Compare fragmentation patterns with reference standards .
  • Process Control : Introduce in-line FTIR probes to monitor reaction progression and trigger automated quenching at defined impurity thresholds (e.g., >0.5% w/w) .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how should interference from residual solvents be minimized?

Methodological Answer:

  • Cell-Based Assays : Use HEK-293 or SH-SY5Y cells for receptor-binding studies. Pre-treat compound solutions with activated charcoal (1 hr, 4°C) to adsorb trace DMSO/DMF before assay setup .
  • Negative Controls : Include solvent-only controls and validate target engagement via competitive binding assays with known antagonists .

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